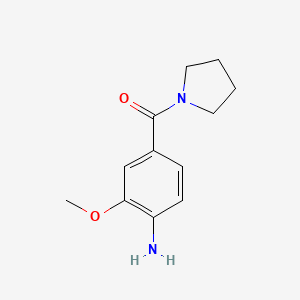
(1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorophenyl group attached to the imidazole ring, making it a valuable molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition .
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Used in the development of drugs targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of (1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
[1-(4-Chlorobenzyl)-4-piperidinyl]methanol: Similar structure but with a piperidine ring instead of an imidazole ring.
[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol]: Contains additional functional groups, leading to different chemical properties.
Uniqueness:
- The presence of both the chlorophenyl group and the imidazole ring in (1-(4-chlorobenzyl)-1H-imidazol-4-yl)methanol provides a unique combination of chemical reactivity and biological activity.
- Its ability to participate in a wide range of chemical reactions and its potential applications in various fields make it a versatile and valuable compound .
属性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
[1-[(4-chlorophenyl)methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 |
InChI 键 |
FRRMWBCTVSMECU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR](/img/structure/B8689655.png)




![1,3-Dibromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B8689707.png)


![(1H-pyrrolo[2,3-c]pyridin-4-yl)methanamine](/img/structure/B8689738.png)

![6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8689745.png)

